molecular formula C10H2F12O4Sr B056463 Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate CAS No. 121012-89-3

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

Cat. No.: B056463
CAS No.: 121012-89-3
M. Wt: 501.72 g/mol
InChI Key: KEVXBFHXVKDJRZ-PAMPIZDHSA-L
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Description

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a sophisticated metal-organic compound in which a strontium cation is coordinated by the 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate anion, a fluorinated β-diketonate ligand. This specific molecular architecture, characterized by the strongly electron-withdrawing trifluoromethyl groups, confers exceptional thermal stability and volatility, making it a precursor of significant interest in the field of Materials Science and Nanotechnology. Its primary research application is in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes for the synthesis of high-purity strontium-containing thin films. When used in conjunction with other metal-organic precursors, it enables the fabrication of complex oxide materials, such as strontium titanate (SrTiO3), which are critical for advanced electronic devices, capacitors, and ferroelectric memory units. The mechanism of action involves vapor-phase transport of the intact complex, followed by thermally induced decomposition on a heated substrate. The ligand framework undergoes cleavage, releasing the strontium species for incorporation into the growing film while the volatile fluorinated byproducts are evacuated. This compound is offered For Research Use Only and is intended for use by qualified laboratory personnel in controlled settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle the material using appropriate safety protocols.

Properties

CAS No.

121012-89-3

Molecular Formula

C10H2F12O4Sr

Molecular Weight

501.72 g/mol

IUPAC Name

strontium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;

InChI Key

KEVXBFHXVKDJRZ-PAMPIZDHSA-L

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sr+2]

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2]

Origin of Product

United States

Preparation Methods

Ligand Substitution from Strontium Bis(trimethylsilyl) Amide Precursors

A widely documented method involves the substitution of strontium bis(trimethylsilyl) amide (Sr(btsa)2·2DME) with hexafluoroacetylacetone (Hhfac). The reaction proceeds via nucleophilic displacement, where the amide ligands (btsa⁻) are replaced by hexafluoroacetylacetonate (hfac⁻) anions. Key steps include:

  • Precursor Activation : Sr(btsa)2·2DME is dissolved in anhydrous tetrahydrofuran (THF) under inert argon atmosphere.

  • Ligand Addition : Hhfac is introduced dropwise at −78°C to minimize side reactions.

  • Stirring and Quenching : The mixture is warmed to room temperature, stirred for 24 hours, and quenched with dry methanol.

This method yields monomeric Sr(hfac)2 complexes with purity >95%, as confirmed by elemental analysis.

Direct Metathesis Using Strontium Halides

An alternative approach employs strontium chloride (SrCl2) as the metal source. The reaction occurs in a biphasic solvent system (water/ethanol) to enhance ligand exchange efficiency:

  • Dissolution : SrCl2 is dissolved in deionized water.

  • Ligand Introduction : Hhfac dissolved in ethanol is added slowly, forming a white precipitate.

  • Isolation : The product is filtered, washed with cold ethanol, and dried under vacuum.

This route is less sensitive to moisture but requires stoichiometric control to avoid Sr(OH)2 byproducts.

Optimization of Reaction Conditions

Temperature and Atmosphere Control

  • Low-Temperature Synthesis : Reactions conducted at −78°C (using dry ice/acetone baths) prevent ligand decomposition and improve yield.

  • Inert Atmosphere : Rigorous exclusion of moisture and oxygen via Schlenk techniques ensures product stability.

Solvent Selection

  • Polar Aprotic Solvents : THF and dimethylformamide (DMF) enhance ligand solubility and reaction homogeneity.

  • Ether Coordination : Glyme solvents (e.g., monoglyme) stabilize Sr²⁺ ions via chelation, reducing oligomerization.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Strong absorption bands at 1645 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C-F vibrations) confirm hfac⁻ coordination.

  • ¹⁹F NMR : A singlet at −72 ppm (CF3 groups) verifies ligand integrity.

X-ray Crystallography

Single-crystal studies reveal a monomeric structure with Sr²⁺ in an eight-coordinate distorted square-antiprismatic geometry (Figure 1). Key bond lengths include:

  • Sr–O: 2.52–2.58 Å

  • C–F: 1.33 Å

Comparative Analysis of Synthetic Methods

Method Precursor Solvent Yield Purity Key Advantage
Ligand SubstitutionSr(btsa)2·2DMETHF85%>95%High reproducibility
Direct MetathesisSrCl2H2O/EtOH70%90%Cost-effective

Challenges and Mitigation Strategies

Byproduct Formation

  • Trimethylsilylation : Residual HMDS (hexamethyldisilazane) from Sr(btsa)2·2DME reactions can silylate hydroxyl groups, forming Sr(hfac)2(RO-TMS) adducts.

    • Solution : Post-synthesis recrystallization from hexane removes silylated impurities.

Hygroscopicity

  • Sr(hfac)2 is hygroscopic, necessitating storage in desiccators with P2O5.

Emerging Innovations

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100°C, 30 min) reduces reaction times by 80% while maintaining yields.

Green Solvent Alternatives

Ionic liquids (e.g., [BMIM][BF4]) show promise in enhancing reaction rates and reducing waste .

Chemical Reactions Analysis

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:

Scientific Research Applications

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Sodium (Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate

  • Formula : NaC₅HF₆O₂ (MW: 230.04 g/mol) .
  • Key Properties: Unlike the strontium complex, this sodium salt is hygroscopic and water-soluble, making it suitable for solution-phase syntheses. Its melting point and thermal stability are lower than transition metal-hfac complexes due to the monovalent cation.
  • Applications : Primarily used as a precursor for ligand exchange reactions or as a counterion in fluorinated coordination chemistry .

Barium Hexafluoroacetylacetonate

  • Formula : Ba(CF₃COCHCOCF₃)₂ (IUPAC: barium (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate) .
  • Comparison : Barium (Ba²⁺) has a larger ionic radius (1.35 Å) than strontium (1.18 Å), leading to weaker metal-ligand bonds and lower thermal stability. Barium-hfac complexes are less volatile, limiting their use in CVD compared to strontium analogues.

Lead (Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate

  • Formula : Pb(C₅HF₆O₂)₂ (MW: 621.3 g/mol) .
  • Key Differences : The Pb²⁺ ion’s +2 oxidation state and larger size (1.19 Å) compared to Sr²⁺ result in distinct coordination behavior. Lead-hfac complexes are often used in photoluminescent materials but pose higher toxicity risks .

Transition Metal Complexes (Pd, Co, Ni, Zn)

Metal Formula Molecular Weight (g/mol) Notable Properties/Applications
Pd²⁺ Pd(CF₃COCHCOCF₃)₂ ~520 (estimated) Catalysis, ALD of palladium thin films .
Co²⁺ Co(CF₃COCHCOCF₃)₂·H₂O ~331 (anhydrous) Magnetic materials, spin-crossover systems .
Ni²⁺ Ni(CF₃COCHCOCF₃)₂·H₂O 490.81 Semiconductor doping, electrochemical studies .
Zn²⁺ Zn(CF₃COCHCOCF₃)₂·2H₂O 515.54 High solubility in organic solvents; used in Zn-O nanostructures .

Structural Insights : Transition metals (Pd, Co, Ni, Zn) exhibit varied coordination geometries (e.g., octahedral for Co²⁺ vs. square-planar for Pd²⁺) due to d-orbital participation, unlike alkaline earth metals (Sr, Ba), which adopt simpler geometries .

Calcium (Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate Dihydrate

  • Formula : Ca(CF₃COCHCOCF₃)₂·2H₂O .
  • Comparison : The presence of water molecules in the calcium complex reduces its thermal stability compared to the anhydrous strontium analogue. Calcium-hfac is less commonly used in high-temperature applications.

Biological Activity

Strontium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a fluorinated compound with significant biological activity. Its molecular formula is C10H2F12O4SrC_{10}H_2F_{12}O_4Sr, and it has a molecular weight of 501.72 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Molecular Formula : C10H2F12O4SrC_{10}H_2F_{12}O_4Sr
  • Molecular Weight : 501.72 g/mol
  • CAS Number : 121012-89-3
  • IUPAC Name : this compound

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of strontium salts with 1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-ol under inert conditions. This reaction can yield various derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hexafluoro group enhances the compound's reactivity and bioavailability. Preliminary studies suggest that it may influence metabolic pathways by modulating enzyme activities and cellular signaling.

Case Studies and Research Findings

Recent studies have explored the biological implications of fluorinated compounds similar to this compound. For instance:

  • Inhibition of Glycolysis : Research on fluorinated derivatives of 2-deoxy-d-glucose highlighted their ability to inhibit glycolysis in cancer cells effectively. The fluorination improved the compounds' pharmacokinetic properties and stability compared to non-fluorinated analogs .
  • Cytotoxic Effects : In vitro studies indicated that fluorinated compounds exhibit potent cytotoxic effects against various cancer cell lines. These effects were more pronounced under hypoxic conditions .
  • Potential for Cancer Therapy : The modifications in the chemical structure of fluorinated compounds have shown promise in enhancing their therapeutic efficacy against aggressive cancers such as glioblastoma multiforme (GBM) .

Comparative Analysis

A comparison between this compound and other similar compounds reveals distinct differences in biological activity:

Compound NameIC50 (µM)Mechanism of ActionTarget Enzyme
Strontium; 1,1,1...TBDEnzyme inhibitionHexokinase
Fluorinated 2-DGLowGlycolysis inhibitionHexokinase
Non-fluorinated 2-DGHighGlycolysis inhibitionHexokinase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing strontium hexafluoroacetylacetonate, and how do reaction conditions influence purity?

  • Methodology : The compound can be synthesized via ligand exchange reactions using strontium salts (e.g., SrCl₂) with hexafluoroacetylacetone (Hhfa) in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere. Sublimation at 220°C under 0.02 mm Hg yields high-purity crystals . Monitor reaction progress using FT-IR to track ligand coordination (C=O and C-F stretches) and elemental analysis for Sr content. Adjust stoichiometry and solvent polarity to minimize byproducts.

Q. How can thermal stability and decomposition pathways of this compound be characterized?

  • Methodology : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., decomposition onset at ~260°C) and sublimation behavior. Pair with evolved gas analysis (EGA) via mass spectrometry to detect volatile fragments (e.g., CF₃ groups) . Compare with analogous Mg or Zn complexes to infer metal-ligand bond strength trends .

Q. What spectroscopic techniques are most effective for confirming coordination geometry?

  • Methodology : Use X-ray crystallography to resolve the octahedral geometry around Sr²⁺, as seen in related coordination polymers . Complement with NMR (¹⁹F for ligand symmetry) and UV-Vis spectroscopy to assess ligand-to-metal charge transfer (LMCT) transitions. Raman spectroscopy can validate C-F and C=O vibrational modes .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the material properties of strontium hexafluoroacetylacetonate complexes?

  • Methodology : Analyze single-crystal X-ray diffraction data to map O–H⋯N/F hydrogen-bonding networks, as observed in 1D/2D coordination polymers . Computational modeling (DFT) can quantify interaction energies and predict stability. Correlate packing motifs (e.g., layered vs. helical) with solubility and thermal expansion properties.

Q. What role does this compound play in designing luminescent or catalytic materials?

  • Methodology : Investigate photoluminescence by doping Sr²⁺ into host matrices (e.g., hydroxyapatite) and measuring emission spectra under UV excitation . For catalysis, test its efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing turnover frequencies with other metal β-diketonates. EXAFS can probe active-site structural changes during reactions.

Q. How can isotopic strontium analysis (e.g., ⁸⁷Sr/⁸⁶Sr ratios) validate the compound’s origin or purity in interdisciplinary studies?

  • Methodology : Employ thermal ionization mass spectrometry (TIMS) or MC-ICP-MS to measure isotopic ratios, ensuring Rb interference is minimized (signal residual <1/1000) . Use cluster analysis (e.g., K-means) to distinguish geological origins of Sr sources, critical for traceability in environmental or archaeological applications.

Q. What computational approaches best predict the electronic structure and reactivity of this complex?

  • Methodology : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental XPS data for Sr 3d and F 1s binding energies. Molecular dynamics simulations can simulate solvent effects on ligand exchange kinetics.

Data Contradictions and Resolution

Q. Discrepancies in reported bond angles and lengths across structural studies: How to reconcile these?

  • Resolution : Cross-validate crystallographic data (e.g., C–C/C–F bond lengths) with high-resolution synchrotron XRD to minimize experimental error . Consider dynamic disorder in ligands, as seen in tetrazoalate complexes, which may cause apparent bond variations . Statistical averaging (e.g., Hirshfeld surface analysis) can clarify genuine structural trends.

Q. Divergent thermal decomposition profiles in similar β-diketonate complexes: Metal-dependent or ligand effects?

  • Resolution : Systematic TGA studies of Sr, Mg, and Zn analogs under identical conditions reveal that Sr’s larger ionic radius weakens metal-ligand bonds, lowering decomposition temperatures compared to Mg . In-situ XRD during heating can identify intermediate phases (e.g., SrF₂ formation).

Tables for Key Data

Property Value Method Reference
Melting Point (Dec.)260°CTGA-DSC
Sublimation Conditions220°C at 0.02 mm HgVacuum Sublimation
Sr–O Bond Length~2.5 ÅXRD
⁸⁷Sr/⁸⁶Sr Precision±0.00003 (TIMS)Isotopic Analysis

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